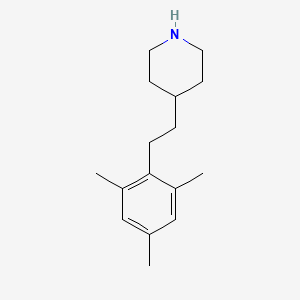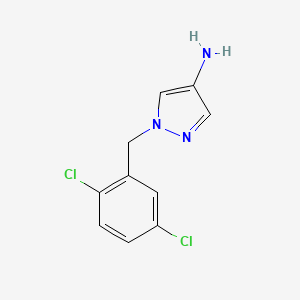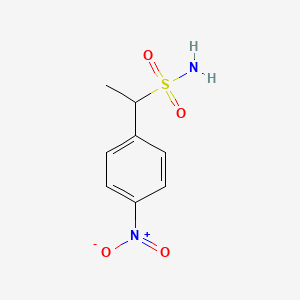
1-(4-Nitrophenyl)ethane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Nitrophenyl)ethane-1-sulfonamide is an organic compound characterized by the presence of a nitrophenyl group attached to an ethane sulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)ethane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzenesulfonyl chloride with ethylamine under basic conditions. The reaction typically proceeds as follows:
Reagents: 4-nitrobenzenesulfonyl chloride, ethylamine, and a base such as triethylamine.
Conditions: The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Procedure: The 4-nitrobenzenesulfonyl chloride is added to a solution of ethylamine and triethylamine in dichloromethane. The mixture is stirred at room temperature until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(4-Nitrophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The ethane moiety can be oxidized to form corresponding sulfonic acids or sulfonyl chlorides.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium hypochlorite.
Major Products:
Reduction: 1-(4-Aminophenyl)ethane-1-sulfonamide.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Oxidation: Sulfonic acids or sulfonyl chlorides.
科学的研究の応用
1-(4-Nitrophenyl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(4-Nitrophenyl)ethane-1-sulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes through binding to their active sites, thereby blocking substrate access. The nitrophenyl group can interact with various molecular targets, leading to changes in cellular pathways and functions.
類似化合物との比較
2-(4-Nitrophenyl)ethane-1-sulfonamide: Similar structure but with a different position of the nitro group.
4-Nitrophenylsulfonyl chloride: A precursor used in the synthesis of various sulfonamide derivatives.
4-Nitrophenylsulfonyl tryptophan: A compound with a similar sulfonamide group but attached to a different organic moiety.
Uniqueness: 1-(4-Nitrophenyl)ethane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C8H10N2O4S |
|---|---|
分子量 |
230.24 g/mol |
IUPAC名 |
1-(4-nitrophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H10N2O4S/c1-6(15(9,13)14)7-2-4-8(5-3-7)10(11)12/h2-6H,1H3,(H2,9,13,14) |
InChIキー |
QKSSRFRRJOEJNO-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


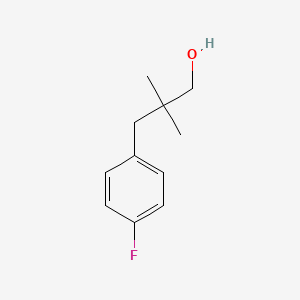
![Spiro[2.5]octane-6-sulfonylchloride](/img/structure/B13528166.png)
![2-[(Phenylamino)methyl]aniline dihydrochloride](/img/structure/B13528174.png)
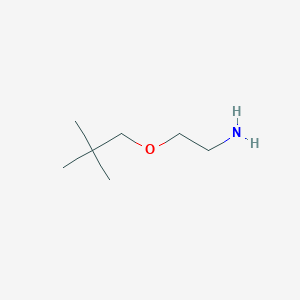
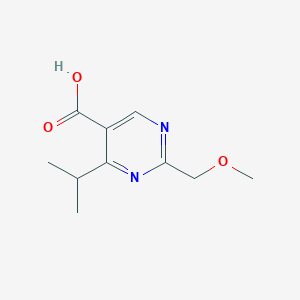

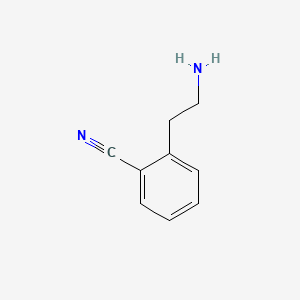
![Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13528218.png)
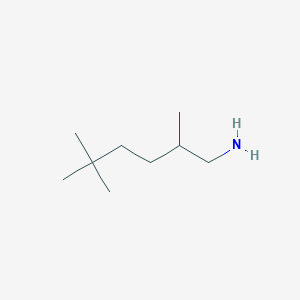
![1-(Benzyloxy)spiro[3.3]heptan-2-amine](/img/structure/B13528224.png)
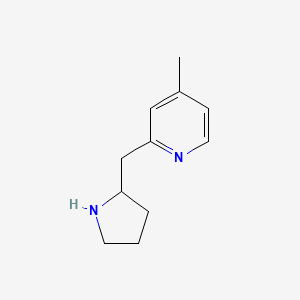
![methyl (3R)-8-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylate](/img/structure/B13528238.png)
